molecular formula C15H17N3O3 B6053869 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone

5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone

Cat. No. B6053869
M. Wt: 287.31 g/mol
InChI Key: VMYHDAGZHWSUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone, also known as MOPEP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MOPEP is a heterocyclic compound that contains both piperidine and oxadiazole rings.

Mechanism of Action

5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone acts as a positive allosteric modulator of the α7 nAChR. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in increased ion channel opening and neurotransmitter release, leading to improved cognitive function.
Biochemical and Physiological Effects
5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to improve cognitive function in animal models. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is its potential therapeutic applications for neurodegenerative and inflammatory diseases. Another advantage is its ability to improve cognitive function in animal models. One limitation of 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is its low yield during synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone. One area of interest is its potential therapeutic applications for neurodegenerative and inflammatory diseases. Another area of interest is its mechanism of action and how it can be further optimized for therapeutic use. Additionally, more research is needed to determine the safety and efficacy of 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone in humans.

Synthesis Methods

The synthesis of 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone involves the reaction between 4-methoxy-2-methylphenylhydrazine and ethyl acetoacetate to form 3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 1-(2-chloroethyl)piperidin-2-one in the presence of a base to form 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone. The yield of 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is reported to be around 50% using this method.

Scientific Research Applications

5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been studied for its potential applications in neuroscience research. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in several physiological processes, including learning and memory, attention, and inflammation. 5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to improve cognitive function in animal models and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-7-11(20-2)4-5-12(9)14-17-15(21-18-14)10-3-6-13(19)16-8-10/h4-5,7,10H,3,6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYHDAGZHWSUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NOC(=N2)C3CCC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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